molecular formula C21H23FN4O B2499377 N,N-diethyl-4-[(2-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251633-83-6

N,N-diethyl-4-[(2-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2499377
CAS No.: 1251633-83-6
M. Wt: 366.44
InChI Key: CXZKSWXOLKUYGE-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(2-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthyridine core, a fluoro-substituted phenyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(2-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using suitable reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(2-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N,N-diethyl-4-[(2-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(2-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-diethyl-4-[(2-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N,N-diethyl-2-[(2-fluoro-4-methylphenyl)amino]acetamide: This compound has a similar structure but differs in the position of the carboxamide group.

    2-Fluoro-4-methylaniline: This compound shares the fluoro-substituted phenyl group but lacks the naphthyridine core and carboxamide group.

Properties

IUPAC Name

N,N-diethyl-4-(2-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-5-26(6-2)21(27)16-12-23-20-15(9-8-14(4)24-20)19(16)25-18-10-7-13(3)11-17(18)22/h7-12H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZKSWXOLKUYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)C)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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